CID 71397375, also known as Pseudouridimycin, is a C-nucleoside antibiotic that selectively inhibits bacterial RNA polymerase. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a significant candidate in the fight against bacterial infections. Pseudouridimycin is produced by the actinobacterium Streptomyces sp. ID38640 and represents a novel class of antibiotics with unique biosynthetic pathways.
Pseudouridimycin is derived from the Streptomyces genus, specifically from the strain ID38640. The discovery and characterization of its biosynthetic pathway were detailed in a study that elucidated the genetic and enzymatic processes involved in its production. The research highlighted the role of several enzymes, including pseudouridine synthases, oxidoreductases, and amide ligases, which are crucial for the synthesis of this antibiotic .
Pseudouridimycin is classified as a nucleoside analog antibiotic. It falls under the broader category of C-nucleoside antibiotics, which are characterized by their structural features that allow them to mimic natural nucleosides. This classification is significant as it informs its mechanism of action and potential therapeutic applications.
The biosynthesis of Pseudouridimycin involves a complex pathway that includes several key steps:
The technical processes involved in synthesizing Pseudouridimycin include fermentation techniques to cultivate Streptomyces sp. ID38640, followed by extraction and purification methods to isolate the antibiotic compound. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized product.
Pseudouridimycin features a unique molecular structure characterized by a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This structural configuration is critical for its function as an inhibitor of bacterial RNA polymerase.
The molecular formula for Pseudouridimycin is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 286.26 g/mol. The compound's structural representation can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Pseudouridimycin undergoes several chemical reactions during its biosynthesis and when interacting with biological targets:
The kinetic parameters of these reactions can be studied using enzyme assays to determine reaction rates, substrate affinities, and inhibition constants.
The mechanism by which Pseudouridimycin exerts its antibacterial effects involves:
Studies have shown that Pseudouridimycin has a high binding affinity for RNA polymerase, with IC50 values indicating potent inhibitory activity against various bacterial strains .
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into thermal stability.
Pseudouridimycin has significant potential in scientific research and clinical applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9